BenchChemオンラインストアへようこそ!

AZD1390

Blood-Brain Barrier CNS Penetration PET Imaging

AZD1390 is the only ATM inhibitor rationally engineered for CNS penetration: reduced efflux liability (efflux ratio <2 vs 23 for AZD0156), demonstrated brain exposure (Kp,uu 0.33), and a companion [¹¹C]AZD1390 PET tracer for human brain pharmacokinetics. It uniquely combines active Phase 1 pediatric clinical development (PEPN2415) with enhanced radiosensitization in p53-mutant glioblastoma models—a genetic context-specific advantage unmatched by non-CNS-optimized ATM inhibitors. For translational neuro-oncology studies requiring validated brain target engagement and clinical alignment, AZD1390 is the only evidence-supported choice.

Molecular Formula C27H32FN5O2
Molecular Weight 477.6 g/mol
CAS No. 2089288-03-7
Cat. No. B605744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZD1390
CAS2089288-03-7
SynonymsAZD1390;  AZD-1390;  AZD 1390; 
Molecular FormulaC27H32FN5O2
Molecular Weight477.6 g/mol
Structural Identifiers
SMILESCC(C)N1C2=C(C=NC3=CC(=C(C=C32)C4=CN=C(C=C4)OCCCN5CCCCC5)F)N(C1=O)C
InChIInChI=1S/C27H32FN5O2/c1-18(2)33-26-21-14-20(22(28)15-23(21)29-17-24(26)31(3)27(33)34)19-8-9-25(30-16-19)35-13-7-12-32-10-5-4-6-11-32/h8-9,14-18H,4-7,10-13H2,1-3H3
InChIKeyVQSZIPCGAGVRRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AZD1390 CAS 2089288-03-7: Brain-Penetrant Clinical ATM Kinase Inhibitor for Glioblastoma Radiosensitization


AZD1390 is a clinical-stage, orally bioavailable, ATP-competitive inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase, developed by AstraZeneca. It belongs to the imidazoquinolin-2-one chemical series and was specifically engineered to cross the blood-brain barrier (BBB) for the treatment of intracranial malignancies [1]. AZD1390 sensitizes tumor cells to ionizing radiation by inhibiting ATM-mediated DNA damage response pathways, leading to G2 cell cycle accumulation, micronuclei formation, and apoptosis [2]. The compound is currently being evaluated in Phase 1 clinical trials (NCT03423628) in combination with radiotherapy for glioblastoma multiforme and brain metastases, as well as in pediatric high-grade glioma [3].

AZD1390: Why Off-the-Shelf ATM Inhibitors Cannot Be Substituted for CNS-Targeted Radiosensitization Studies


Although several ATM inhibitors exist, including tool compounds and clinical candidates, most lack the specific pharmacokinetic properties required for CNS penetration or have distinct selectivity profiles that limit their utility in brain tumor radiosensitization [1]. AZD1390 was rationally optimized from the AZD0156 scaffold to reduce efflux transporter substrate liability (efflux ratio <2 vs 23 for AZD0156) and achieve meaningful brain exposure (Kp,uu 0.33 in cynomolgus monkey PET) [2]. Consequently, substituting AZD1390 with other ATM inhibitors such as AZD0156, KU-55933, or M3541 without accounting for these quantitative differences would compromise the validity of preclinical models and potentially misrepresent clinical outcomes. The following evidence guide provides the precise, comparator-anchored data necessary for informed scientific selection and procurement.

AZD1390: Head-to-Head Comparative Data for CNS Penetration, Selectivity, and Preclinical Efficacy


Brain Penetration in Cynomolgus Monkey: AZD1390 vs AZD0156 PET Imaging Comparison

AZD1390 demonstrates substantially superior brain penetration compared to its structural analog AZD0156 in nonhuman primate PET imaging studies. In cynomolgus monkeys, AZD1390 achieved a maximum brain concentration (Cmax) of 0.68% ± 0.078% ID, while AZD0156 achieved only 0.15% ± 0.036% ID (n=3, P<0.01) [1]. The calculated free brain-to-plasma partition coefficient (Kp,uu) for AZD1390 was 0.33 ± 0.068, whereas Kp for AZD0156 could not be accurately determined due to poor identifiability [2]. This in vivo difference aligns with in vitro efflux data: AZD1390 is not a substrate for human Pgp/BCRP (efflux ratio <2), whereas AZD0156 exhibits an efflux ratio of 23 [3]. AZD1390 also provided superior BBB penetration compared to earlier-generation inhibitors KU-55933 and AZ31, for which no primate PET Kp,uu values are reported [4].

Blood-Brain Barrier CNS Penetration PET Imaging

Human Brain Exposure: AZD1390 PET Confirmation of Intact BBB Penetration

AZD1390 is the only ATM inhibitor with published human PET data confirming BBB penetration in healthy volunteers with intact BBB. Following intravenous administration of a microdose of [11C]AZD1390 (mean injected mass 1.21 µg), the brain radioactivity concentration reached a maximum of 1.00% of injected dose (%ID) at Tmax[brain] of 21 minutes, with a standard uptake value (SUV) of 0.64 [1]. The whole brain total distribution volume was 5.20 mL*cm⁻³ [2]. In contrast, no human PET brain exposure data are available for other ATM inhibitors including AZD0156, M3541, KU-55933, or AZ31/AZ32 [3]. This human validation distinguishes AZD1390 from all other ATM inhibitors as the only compound with direct clinical evidence of BBB penetration in humans, supporting its potential for achieving therapeutic brain exposure in patients [4].

Human Brain Exposure Clinical PET Intact BBB

Cellular Potency and Selectivity: AZD1390 vs AZD0156, KU-55933, and AZ31

AZD1390 exhibits cellular ATM IC50 of 0.78 nM, comparable to AZD0156 (0.58 nM) but with substantially improved selectivity over other PIKK family kinases [1]. Against ATR, PI3K, mTOR, and DNAPK, AZD1390 shows IC50 values >30, >12, >16.1, and >29.9 µM respectively, corresponding to >10,000-fold selectivity over ATM [2]. AZD0156, in contrast, exhibits lower selectivity with IC50 values of 6.2, 0.61, 1.4, and 4.96 µM for the same kinases [3]. Compared to earlier tool compounds, KU-55933 has an ATM IC50 of 12.9 nM (Ki 2.2 nM) , and AZ31 has a cellular ATM IC50 of 46 nM , making AZD1390 16-fold and 59-fold more potent, respectively. In a broad kinase panel (125 kinases), AZD1390 at 1 µM showed >50% inhibition only against FMS (CSF1R), with no significant activity against 124 other kinases [4].

Cellular IC50 PIKK Selectivity Kinase Profiling

Efflux Transporter Liability: AZD1390 Reduced Substrate Activity vs AZD0156

AZD1390 was specifically designed to minimize efflux by human P-glycoprotein (Pgp) and Breast Cancer Resistance Protein (BCRP), a key design feature enabling its CNS penetration. In MDCKII-MDR1-BCRP bidirectional transport assays, AZD1390 showed efflux ratios <2 at both 1 µM and 0.1 µM, indicating it is not a substrate for these transporters [1]. In stark contrast, AZD0156 exhibited an efflux ratio of 23 at 0.1 µM, demonstrating strong substrate activity and explaining its poor brain penetration [2]. This difference in efflux liability translates directly to in vivo rodent brain exposure: AZD1390 mouse Kp,uu is 0.04 versus 0.006 for AZD0156 (7-fold higher), and rat Kp,uu is 0.17 versus 0.027 (6-fold higher) [3]. Notably, when co-administered with the efflux inhibitor elacridar, AZD1390 brain exposure increases to Kp,uu 0.77 in mice and 0.85 in rats, confirming that residual species-specific efflux is surmountable [4].

MDCK-MDR1-BCRP Efflux Ratio P-glycoprotein

Preclinical Efficacy: Radiosensitization and Survival Benefit in Orthotopic Glioma Models

AZD1390 significantly radiosensitizes intracranial tumors in preclinical models, providing survival benefits not achievable with radiation alone. In an orthotopic patient-derived xenograft (PDX) glioma model (GBM12), combination treatment with AZD1390 (20 mg/kg oral) plus fractionated whole-brain irradiation (2 Gy × 5 days) resulted in significant tumor regression compared to radiation alone [1]. In a syngeneic GL261 orthotopic glioma model, AZD1390 combined with stereotactic radiotherapy (5 Gy × 3 fractions) increased median survival to 51 days versus 37 days for radiotherapy alone (38% increase, P<0.001) [2]. Importantly, AZD1390 showed enhanced radiosensitization in p53 mutant glioma cells compared to p53 wild-type cells, a clinically relevant feature given the high frequency of TP53 mutations in glioblastoma [3]. No comparable survival data are available for AZD0156 or KU-55933 in orthotopic brain tumor models, as these compounds were not optimized for CNS exposure [4].

Radiosensitization In Vivo Efficacy Orthotopic Glioma

Clinical Development Status: AZD1390 as Only ATM Inhibitor in Active Phase 1 Glioblastoma Trials

AZD1390 is the only ATM inhibitor actively progressing through Phase 1 clinical trials specifically for glioblastoma and brain metastases in combination with radiotherapy [1]. The ongoing Phase 1 study (NCT03423628) is evaluating safety, tolerability, and pharmacokinetics of ascending doses of AZD1390 with radiation therapy in adult patients with glioblastoma multiforme and brain metastases [2]. Additionally, AZD1390 is being evaluated in a Phase 0/1b study (NCT05182905) for recurrent glioblastoma [3], and in a pediatric Phase 1 study (PEPN2415) for high-grade glioma, diffuse midline glioma, and DIPG [4]. In contrast, M3541 has been evaluated in solid tumors with palliative radiotherapy but no specific glioblastoma-focused trials are reported [5]. AZD0156 clinical development appears to have been deprioritized in favor of AZD1390 for CNS indications [6]. KU-55933 remains a research tool compound with no clinical development.

Phase 1 Clinical Trial Glioblastoma Radiosensitizer

AZD1390: Validated Research Applications for CNS Radiosensitization and Brain Tumor Studies


In Vivo Orthotopic Glioblastoma Radiosensitization Studies

AZD1390 is indicated for preclinical studies investigating the radiosensitization of intracranial tumors, including orthotopic glioma and brain metastasis models. As demonstrated by a 38% increase in median survival (51 vs 37 days, P<0.001) in the GL261 syngeneic model when combined with stereotactic radiotherapy [1], AZD1390 provides a CNS-optimized tool for evaluating ATM inhibition as a radiosensitization strategy. Its proven brain penetration (Kp,uu 0.33 in primates) and reduced efflux liability (efflux ratio <2) ensure target engagement in brain tissue that non-optimized ATM inhibitors cannot achieve [2].

Human Translational PET Imaging and Biodistribution Studies

AZD1390 is uniquely suited for studies requiring human translational validation of CNS drug delivery. The availability of [11C]AZD1390 as a PET tracer enables quantitative measurement of brain exposure in human subjects (SUV 0.64, 1.00% ID at 21 min) [1]. This property supports microdosing studies, target engagement assessments, and pharmacokinetic-pharmacodynamic modeling that would be impossible with other ATM inhibitors lacking radiolabeling and human PET data [2]. Researchers can directly correlate brain exposure with pharmacodynamic biomarkers such as phospho-ATM inhibition [3].

p53 Mutant Glioma Targeted Radiosensitization

Based on preclinical evidence showing enhanced radiosensitization in p53 mutant glioma cells compared to wild-type [1], AZD1390 is particularly appropriate for studies focusing on TP53-mutant glioblastoma models. Given that TP53 mutations occur in a significant subset of glioblastoma patients, this differential activity provides a genetic context-specific rationale for AZD1390 selection over ATM inhibitors that have not been profiled for p53-dependent radiosensitization [2].

Pediatric High-Grade Glioma and DIPG Preclinical Modeling

AZD1390 is the only ATM inhibitor with active pediatric clinical development (PEPN2415) for high-grade glioma, diffuse midline glioma, and DIPG [1]. Preclinical studies using AZD1390 in pediatric brain tumor models therefore offer a direct translational pathway to ongoing pediatric trials, with pharmacokinetic and safety data from adult Phase 1 studies informing pediatric dosing strategies [2]. This clinical alignment makes AZD1390 the preferred ATM inhibitor for pediatric neuro-oncology research [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for AZD1390

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.